4-Pentyne-1-thiol

Descripción general

Descripción

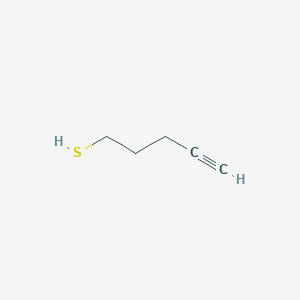

4-Pentyne-1-thiol is an organic compound characterized by the presence of both an alkyne and a thiol functional group. Its molecular formula is C5H8S, and it is known for its distinctive sulfurous odor. The compound is part of the thiol-yne family, which is notable for its reactivity and versatility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Pentyne-1-thiol can be synthesized through several methods, including:

Thiol-yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.

Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable alkyne precursor with a thiol group under basic conditions.

Industrial Production Methods

Industrial production of pent-4-yne-1-thiol often utilizes large-scale thiol-yne click reactions due to their efficiency and high yield. The reactions are typically carried out in solvent-free conditions or in environmentally benign media such as water .

Análisis De Reacciones Químicas

Types of Reactions

4-Pentyne-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.

Substitution: The alkyne group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alkanes, alkenes.

Substitution: Various substituted alkynes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Thiol-yne Click Chemistry

One of the most prominent applications of 4-Pentyne-1-thiol is in thiol-yne click chemistry, a powerful method for synthesizing complex molecular architectures. This reaction involves the radical-mediated addition of thiols to alkynes, enabling the formation of stable carbon-sulfur bonds. The versatility of this method allows for the creation of highly cross-linked networks with unique properties, making it valuable in materials science and polymer chemistry.

Synthesis of Functionalized Nanoparticles

this compound is also utilized in the synthesis of functionalized nanoparticles. For instance, it serves as a ligand in stabilizing platinum nanoparticles (PtNP), which are essential for applications in heterogeneous catalysis and electrocatalysis. The thiol group facilitates the formation of stable complexes with metal nanoparticles, enhancing their catalytic properties and stability .

Biological Applications

Functionalization of Biomolecules

In biological research, this compound is employed for the functionalization of biomolecules and surfaces. This application is crucial for studying protein interactions and cellular behaviors. By modifying surfaces with thiol groups, researchers can create specific binding sites for biomolecules, enabling detailed studies on cell adhesion and signaling pathways .

Drug Delivery Systems

The compound has potential applications in drug delivery systems. Its reactivity allows for the conjugation of therapeutic agents to carrier molecules, enhancing their delivery efficiency and specificity. This application is particularly relevant in developing targeted therapies for cancer treatment .

Industrial Applications

Production of Polymers and Coatings

In the industrial sector, this compound is utilized in producing polymers, coatings, and adhesives due to its reactivity. The ability to form strong carbon-sulfur bonds makes it an ideal candidate for creating durable materials with enhanced mechanical properties .

Mechanistic Insights

The mechanism underlying the applications of this compound primarily involves radical-mediated reactions. The thiol group can generate thiyl radicals that react with alkynes to form stable products through a step-growth mechanism. This unique reactivity underpins its utility across various fields .

Case Study 1: Thiol-Yne Click Chemistry

A study demonstrated the effectiveness of using this compound in synthesizing complex polymers through thiol-yne click reactions under mild conditions. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.

Case Study 2: Nanoparticle Synthesis

Research highlighted the role of this compound in stabilizing platinum nanoparticles for catalytic applications. The synthesized nanoparticles showed improved activity in hydrogenation reactions, showcasing the importance of ligand choice in catalytic efficiency.

Mecanismo De Acción

The mechanism of action of pent-4-yne-1-thiol primarily involves radical-mediated reactions. The thiol group can form thiyl radicals, which then react with the alkyne group to form stable carbon-sulfur bonds. This step-growth mechanism leads to the formation of highly cross-linked networks with unique properties .

Comparación Con Compuestos Similares

Similar Compounds

Pent-4-yne-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

But-3-yne-1-thiol: Shorter carbon chain but similar functional groups.

Uniqueness

4-Pentyne-1-thiol is unique due to its combination of an alkyne and a thiol group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo thiol-yne click reactions makes it particularly valuable in the synthesis of complex molecular structures and materials .

Actividad Biológica

4-Pentyne-1-thiol, a compound characterized by its alkyne and thiol functional groups, has garnered attention in various fields of biological and chemical research. This article explores its biological activity, mechanisms of action, applications in drug delivery, and its role in catalysis.

This compound (CAS Number: 77213-88-8) is a thiol compound with a five-carbon chain and a terminal alkyne. Its structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈S |

| Molecular Weight | 104.18 g/mol |

| Boiling Point | 134 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to form thiyl radicals through oxidation. These radicals can engage in radical-mediated reactions, leading to the formation of stable carbon-sulfur bonds. This mechanism is crucial for its application in various biochemical processes:

- Radical Formation : The thiol group can undergo oxidation to form disulfides or sulfonic acids.

- Reactivity : The alkyne moiety can participate in nucleophilic substitution reactions, which are essential for modifying biomolecules.

Drug Delivery Systems

Research indicates that this compound has potential applications in drug delivery systems due to its ability to functionalize biomolecules effectively. It can be used to create conjugates that enhance the solubility and stability of therapeutic agents. For example, studies have shown that thiol-based linkers can improve the pharmacokinetics of drugs by facilitating their transport across cellular membranes.

Functionalization of Biomolecules

The compound is employed in the functionalization of proteins and surfaces for biological studies. The unique reactivity of the thiol group allows for selective attachment to various substrates, enabling the development of biosensors and other diagnostic tools. This functionality is particularly useful in surface chemistry for creating biocompatible coatings.

Catalytic Applications

This compound has also been explored as a catalyst in organic transformations. Its ability to form stable complexes with metals enhances catalytic activity in reactions such as semihydrogenation of alkynes. For instance, palladium catalysts treated with thiols have shown increased selectivity and efficiency in hydrogenation reactions .

Case Studies

- Thiol-Yne Click Chemistry : A study demonstrated the use of this compound in thiol-yne click chemistry, leading to the synthesis of complex molecular architectures. This method leverages the reactivity of both the thiol and alkyne groups to create diverse polymeric materials with tailored properties.

- Drug Conjugation Studies : In a recent investigation, this compound was utilized to conjugate anticancer drugs to antibodies, enhancing their targeting capabilities. The study found that these conjugates exhibited improved efficacy against cancer cells compared to free drugs.

- Biocompatibility Assessments : Research assessing the biocompatibility of surfaces modified with this compound indicated favorable interactions with human cell lines, suggesting its potential for use in medical implants and devices .

Propiedades

IUPAC Name |

pent-4-yne-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNNFPMQXFHRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504064 | |

| Record name | Pent-4-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77213-88-8 | |

| Record name | Pent-4-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.